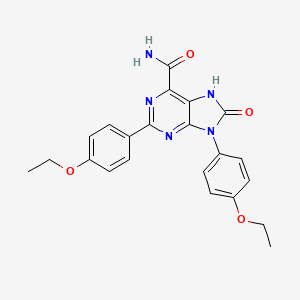

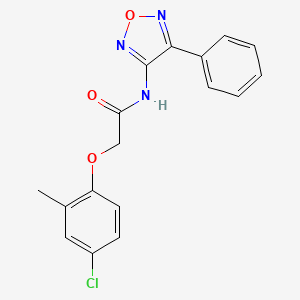

![molecular formula C12H7Cl2F3N2OS B2437178 2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 866039-15-8](/img/structure/B2437178.png)

2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C12H7Cl2F3N2OS . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a 2,3-dichlorophenyl group, a methoxy group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Trifluoromethyl pyrimidine derivatives containing an amide moiety have demonstrated promising antifungal activities. In vitro bioassays revealed that some of these compounds exhibit good antifungal effects against several plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These findings suggest potential applications in crop protection and disease management.

Insecticidal Activities

The synthesized trifluoromethyl pyrimidine compounds also displayed moderate insecticidal properties. They were effective against pests such as Mythimna separata and Spodoptera frugiperda, albeit at a lower potency than the commercial insecticide chlorantraniliprole. These results highlight their potential use in integrated pest management strategies .

Anticancer Effects

In addition to their role in agriculture, trifluoromethyl pyrimidine derivatives have shown certain anticancer activities. Against cancer cell lines (PC3, K562, Hela, and A549), these compounds exhibited effects comparable to doxorubicin, a well-known chemotherapy drug. While further research is needed, this suggests their potential as novel anticancer agents .

Lead Molecule for Drug Design

Pyrimidine serves as an essential lead molecule in drug discovery. Its unique biological structure, high target specificity, and environmental compatibility make it attractive for designing new pharmaceuticals. Researchers explore pyrimidine-based compounds for various therapeutic applications, including antiviral, antibacterial, and anti-inflammatory drugs .

Plant Growth Regulation

Pyrimidine derivatives have been investigated for their role in plant growth regulation. Their ability to modulate plant processes, such as cell division, differentiation, and hormone signaling, makes them interesting candidates for enhancing crop yield and stress tolerance .

Other Biological Activities

Beyond the mentioned applications, pyrimidine derivatives have been studied for their diverse biological effects. These include interactions with enzymes, receptors, and cellular pathways. Researchers continue to explore their potential in areas such as neuroprotection, cardiovascular health, and metabolic disorders .

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)sulfanyl-4-methoxy-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2OS/c1-20-9-5-8(12(15,16)17)18-11(19-9)21-7-4-2-3-6(13)10(7)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKBNPPRNJVRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(F)(F)F)SC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

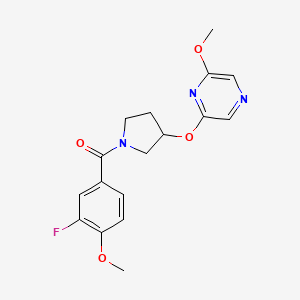

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

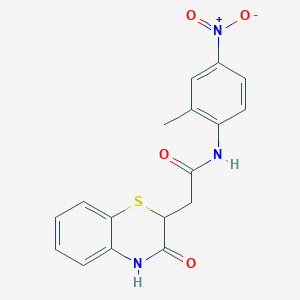

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)

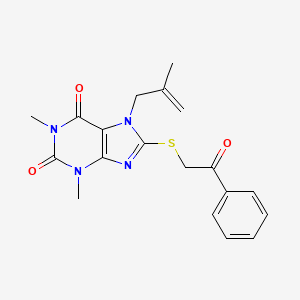

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437118.png)